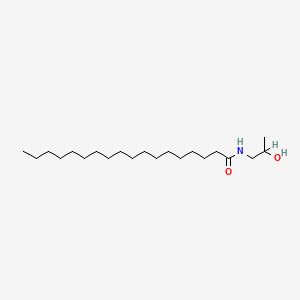

N-(2-Hydroxypropyl)stearamide

Description

Contextualization within Fatty Amide Chemistry

Fatty amides are a broad class of organic compounds derived from fatty acids, where the hydroxyl group of the carboxylic acid is replaced by a nitrogen-containing group. ontosight.aigerli.comwikipedia.org These molecules are of considerable economic and scientific importance, finding applications as lubricants, detergents, plasticizers, and even as biologically active signaling molecules. gerli.comwhamine.com Fatty amides can be categorized based on the nature of the amine they are derived from. Primary fatty amides, such as oleamide, have a simple -NH2 group, while others, like N-(2-Hydroxypropyl)stearamide, are secondary amides, featuring a substituent on the nitrogen atom. wikipedia.org

This compound belongs to the family of fatty acid alkanolamides, which are produced by reacting fatty acids with alkanolamines. gerli.com In this case, stearic acid, an 18-carbon saturated fatty acid, is reacted with 2-amino-1-propanol. The resulting molecule possesses a long, lipophilic alkyl chain from the stearic acid and a polar head group containing both an amide linkage and a hydroxyl group. ontosight.ai This amphiphilic nature is a key determinant of its physical and chemical properties.

The broader family of fatty amides is known for its diverse applications, including roles as slip agents in plastics, lubricants in industrial processes, and even as signaling molecules in biological systems. wikipedia.orgwhamine.compersistencemarketresearch.com For instance, oleamide, the amide of oleic acid, is recognized as an endogenous sleep-inducing factor in mammals. gerli.comnih.gov While this compound is not as extensively studied for its biological roles, its structural similarity to these signaling molecules suggests a potential for interesting biological activities that are yet to be fully explored.

Significance of the Hydroxypropyl Moiety in Amide Derivatives

The introduction of a hydroxypropyl group onto the nitrogen atom of the stearamide backbone has a profound impact on the molecule's properties. ontosight.ai This functional group introduces a hydroxyl (-OH) group, which can participate in hydrogen bonding. This capability significantly influences the compound's physical characteristics, such as its melting point, solubility, and self-assembly behavior. ontosight.airesearchgate.net

The presence of the hydroxyl group imparts a degree of hydrophilicity to the otherwise lipophilic molecule, affecting its behavior in different solvents and at interfaces. ontosight.ai This modification can enhance water solubility compared to simple fatty amides and can influence how the molecule interacts with other polar substances. ontosight.ai Research on similar hydroxy-functionalized fatty amides has shown that the position and number of hydroxyl groups can dramatically alter properties like lubricity and cold flow characteristics in biodiesel applications. researchgate.net

Furthermore, the hydroxypropyl moiety can serve as a reactive site for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored properties. acs.org In the context of polymer chemistry, for example, the hydroxyl group can be a point of attachment for polymer chains, leading to the creation of novel materials with specific functionalities. nih.govwikipedia.org The study of cobalt(II) macrocyclic complexes has also highlighted that hydroxypropyl pendants can influence the geometry, structure, and dynamic processes of these complexes in solution. rsc.org

Current Research Landscape and Unexplored Avenues

Current academic research on this compound and related fatty amides is exploring a variety of applications, from material science to potential biomedical uses. Studies have investigated the self-assembly properties of stearic acid derivatives, demonstrating that modifications to the polar headgroup can lead to the formation of diverse nanostructures like gels, liquid crystals, and nanotubules. acs.orgacs.org This highlights the potential of this compound as a building block for novel materials.

In the realm of polymer science, the related monomer N-(2-hydroxypropyl)methacrylamide (HPMA) has been extensively studied for the development of polymer-drug conjugates for cancer therapy. wikipedia.orgnih.govnih.gov The biocompatibility and water solubility of HPMA-based polymers make them excellent candidates for drug delivery systems. nih.govpolysciences.com While this compound itself is not a polymer, its structural features suggest that it could be explored for similar biomedical applications, perhaps as a component in lipid-based drug delivery systems or as a biocompatible surfactant.

Despite the growing interest, there remain several unexplored avenues for research. A deeper investigation into the biological activities of this compound is warranted. Given that other fatty amides act as signaling molecules, it would be valuable to explore if this compound exhibits any specific interactions with biological receptors or enzymes. wikipedia.orgnih.gov Furthermore, a systematic study of how the chirality of the hydroxypropyl group (R vs. S enantiomers) affects its physical properties and biological interactions is an area ripe for investigation. The synthesis and characterization of polymers and copolymers incorporating this compound could also lead to the development of new functional materials with unique thermal or mechanical properties.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H43NO2 | uni.lu |

| Molecular Weight | 341.57 g/mol | uni.lu |

| CAS Number | 35627-96-4 | chemsrc.com |

Properties

IUPAC Name |

N-(2-hydroxypropyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTVGFNUKWXQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885626 | |

| Record name | Octadecanamide, N-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35627-96-4 | |

| Record name | N-(2-Hydroxypropyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35627-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxypropyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035627964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N-(2-hydroxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxypropyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC MONOISOPROPANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84KX8V2J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Derivatization Approaches for N 2 Hydroxypropyl Stearamide

Direct Amidation Protocols

The most common and straightforward method for synthesizing N-(2-Hydroxypropyl)stearamide is through the direct amidation of stearic acid with 1-amino-2-propanol. This reaction involves the formation of an amide bond between the carboxyl group of the fatty acid and the amino group of the amino alcohol, with the elimination of a water molecule.

Reaction Pathways and Mechanisms

The direct amidation of a carboxylic acid with an amine is a condensation reaction. The generally accepted mechanism for this acid-catalyzed reaction involves several key steps. Initially, the carboxylic acid is activated. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the amine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently eliminates a molecule of water, often facilitated by the catalyst, to yield the final amide product. rsc.orgresearchgate.netd-nb.info

In the absence of a catalyst, the reaction can still proceed thermally, but typically requires high temperatures (often exceeding 160-180°C) to drive the dehydration. mdpi.comgoogle.com The initial step in the thermal reaction is the formation of an ammonium (B1175870) carboxylate salt. At elevated temperatures, this salt dehydrates to form the amide. google.com

The reaction between a fatty acid and an alkanolamine, such as stearic acid and 1-amino-2-propanol, is generally selective towards the formation of an amide rather than an ester. This is attributed to the higher nucleophilicity of the amino group compared to the hydroxyl group. ekb.eg

Simplified Reaction Scheme:

Where R represents the C₁₇H₃₅ alkyl chain of stearic acid.

Catalysis and Reaction Condition Optimization

To improve reaction rates and yields under milder conditions, various catalysts are employed. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions at or near room temperature. researchgate.netacs.org For instance, ortho-iodophenylboronic acid and its derivatives can facilitate the reaction, with the proposed mechanism involving the formation of an acylborate intermediate that is more susceptible to nucleophilic attack by the amine. acs.org Other metal-based catalysts, such as those based on titanium (e.g., TiCl₄) and zirconium (e.g., ZrCl₄), have also been shown to be effective, typically operating at temperatures between 70°C and 120°C. d-nb.infoarpnjournals.org

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of separation and reusability. Zeolites and mesoporous materials, such as H-MCM-41 and H-Beta-150, have been successfully used for the amidation of fatty acids with alkanolamines. nih.gov The acidity of these catalysts plays a crucial role, with highly acidic catalysts sometimes favoring the formation of ester-amine byproducts. nih.gov Metal-doped oxide nanoparticles, for example, Zn-doped CaO, have also been shown to be highly efficient for the amidation of triglycerides with diethanolamine, suggesting their potential applicability to fatty acid amidation. mdpi.com

Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include:

Temperature: While thermal reactions require high temperatures, catalytic processes can be run at significantly lower temperatures. For instance, amidation of stearic acid with ethanolamine (B43304) has been demonstrated at 180°C without a solvent google.com, while catalytic reactions can proceed at temperatures as low as room temperature. researchgate.net

Catalyst Loading: The concentration of the catalyst needs to be optimized to ensure efficient conversion without leading to unwanted side reactions.

Removal of Water: As water is a byproduct, its removal drives the equilibrium towards the product side. This is often achieved by azeotropic distillation (e.g., with toluene) or the use of dehydrating agents like molecular sieves. researchgate.netekb.eg

Solvent: The reaction can be performed solvent-free or in the presence of a suitable solvent that facilitates azeotropic water removal. google.com

Interactive Data Table: Catalysts in Fatty Acid Amidation

| Catalyst Type | Specific Catalyst Example | Typical Reaction Temperature (°C) | Key Findings |

| Homogeneous (Boron-based) | ortho-Iodophenylboronic acid | Room Temperature | Effective for direct amidation with molecular sieves. |

| Homogeneous (Metal-based) | Zirconium(IV) chloride | 70 - 120 | Catalyzes amidation of both aliphatic and aromatic acids. d-nb.info |

| Heterogeneous (Zeolite) | H-Beta-150 | ~180 | Active for stearic acid amidation, but microporosity can affect conversion of unsaturated fatty acids. nih.gov |

| Heterogeneous (Mesoporous) | H-MCM-41 | ~180 | Mildly acidic, shows high selectivity to the amide product. nih.gov |

| Heterogeneous (Metal Oxide) | Zinc-doped Calcium Oxide | 90 | Highly efficient for amidation of triglycerides. mdpi.com |

Precursor Chemistry and Intermediate Compounds

The primary precursors for the synthesis of this compound are stearic acid and 1-amino-2-propanol.

Stearic Acid (Octadecanoic Acid): This is a saturated fatty acid with an 18-carbon chain. It is widely available from natural sources, typically derived from the hydrolysis of animal and vegetable fats and oils. researchgate.net

1-Amino-2-propanol (Isopropanolamine): This is a chiral amino alcohol. It can be synthesized through several routes:

From Propylene (B89431) Oxide: The reaction of propylene oxide with aqueous ammonia (B1221849) is a common industrial method for producing 1-amino-2-propanol. unit.no Chiral versions can be obtained by using chiral propylene oxide or through resolution of the racemic mixture. A method for preparing chiral 1-amino-2-propanol involves the ring-opening reaction of chiral propylene oxide with trifluoroacetamide, followed by hydrolysis. uantwerpen.be

From Amino Acids: Chiral 1-amino-2-propanol can be synthesized from the corresponding chiral amino acids. For example, L-threonine and D-threonine can be decarboxylated to produce the respective enantiomers of 1-amino-2-propanol. acs.org Another approach involves the reduction of an ester of a chiral hydroxy acid, such as benzyl (B1604629) (S)-lactate, followed by amination. jst.go.jp

An important intermediate in the direct amidation reaction is the ammonium carboxylate salt, which is formed by the acid-base reaction between stearic acid and 1-amino-2-propanol, especially in thermal, non-catalyzed reactions. google.com

Targeted Derivatization for Functional Enhancement

The structure of this compound offers two primary sites for chemical modification to enhance its properties for specific applications: the hydroxyl group and the acyl chain.

Modifications of the Hydroxyl Functionality

Esterification: The hydroxyl group can be esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to introduce new functional groups. For instance, esterification with lauric acid has been demonstrated for a similar stearamide derivative, N,N-bis(2-hydroxyethyl)stearamide, to produce long-chain alkanolamide esters. usu.ac.id This modification can significantly alter the surfactant properties of the molecule.

Etherification: The hydroxyl group can also be converted into an ether. For example, polyethoxylation of alkanolamides can be achieved by reacting them with ethylene (B1197577) oxide, which increases the water solubility and modifies the hydrophilic-lipophilic balance (HLB) of the surfactant. astm.org

Structural Variations of the Acyl Chain

Modifying the stearic acid backbone can lead to a wide range of N-(2-Hydroxypropyl) amides with tailored properties.

Unsaturated Acyl Chains: Replacing stearic acid with unsaturated fatty acids (e.g., oleic acid, linoleic acid) would introduce double bonds into the acyl chain. This modification would lower the melting point of the resulting amide and could provide sites for further chemical reactions, such as oxidation or polymerization. The synthesis of amides from unsaturated fatty acids is well-documented. jst.go.jpacs.org

Branched Acyl Chains: The use of branched-chain fatty acids as precursors would lead to amides with altered packing properties in aggregates and at interfaces, which could impact their surfactant and lubricating properties. The synthesis of various branched-chain fatty acids has been reported. acs.org

Interactive Data Table: Potential Derivatizations of this compound

| Modification Site | Type of Derivatization | Reagent Example | Potential Functional Enhancement |

| Hydroxyl Functionality | Esterification | Lauric Acid Chloride | Altered surfactant properties, increased lipophilicity. usu.ac.id |

| Hydroxyl Functionality | Etherification (Ethoxylation) | Ethylene Oxide | Increased water solubility, modified HLB value. astm.org |

| Acyl Chain | Introduction of Unsaturation | Oleic Acid | Lowered melting point, site for further reactions. jst.go.jpacs.org |

| Acyl Chain | Introduction of Branching | Iso-stearic Acid | Altered packing and interfacial properties. acs.org |

Advanced Spectroscopic and Analytical Characterization of N 2 Hydroxypropyl Stearamide

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in separating N-(2-Hydroxypropyl)stearamide from complex mixtures and assessing its purity. Gas and liquid chromatography, coupled with mass spectrometry, provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a key analytical method for the analysis of volatile and semi-volatile compounds. maplaboratory.net For a compound like this compound, derivatization is often required to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.com The derivatization process typically involves replacing active hydrogens on the hydroxyl and amide groups with less polar moieties. sigmaaldrich.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. maplaboratory.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. maplaboratory.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification of the compound. ijper.org

Key parameters in a GC-MS analysis include the type of column, the temperature program of the oven, and the ionization energy. ijper.org For instance, a typical analysis might employ a capillary column with a non-polar stationary phase and a temperature program that gradually increases to elute compounds of varying volatility. ijper.org The mass spectrometer would typically operate in electron ionization (EI) mode at 70 eV. ijper.org

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value |

| Retention Time (min) | 18.5 |

| Significant m/z Fragments | [Specific m/z values would be listed here based on experimental data] |

| Molecular Ion Peak (M+) | [Expected m/z for the derivatized compound] |

This table is illustrative. Actual data would be derived from experimental analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. ca.gov In LC-MS, the sample is dissolved in a suitable solvent and separated on a high-performance liquid chromatography (HPLC) column. ca.gov The separation is based on the compound's affinity for the stationary and mobile phases. ca.gov

Following separation, the eluent from the HPLC column is introduced into the mass spectrometer. ca.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. nih.gov The mass spectrometer then analyzes the ions to determine the mass-to-charge ratio of the parent molecule and its fragments, enabling its identification and quantification. nih.govepa.gov LC-MS/MS, or tandem mass spectrometry, can provide even greater specificity and sensitivity by selecting a specific parent ion and then fragmenting it to produce a characteristic set of daughter ions. sigmaaldrich.com

Table 2: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table provides typical conditions. Specific parameters would be optimized for the analysis.

Vibrational and Electronic Spectroscopy for Structural Elucidation

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule are invaluable for elucidating the structural features of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. maplaboratory.net When a sample is irradiated with infrared light, specific frequencies are absorbed, causing the bonds within the molecule to vibrate. nih.gov The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), with characteristic peaks corresponding to specific functional groups. nih.gov

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, C=O stretching of the amide group, and C-H stretching of the long alkyl chain. The precise positions of these peaks can provide information about hydrogen bonding and the molecular environment. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | N-H and O-H stretch | Amide and Alcohol |

| ~2920 and ~2850 | C-H stretch | Alkyl chain |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1050 | C-O stretch | Alcohol |

This table is based on characteristic functional group frequencies and may vary slightly based on the specific sample and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. researchgate.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR spectroscopy provides information about the different types of protons in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of different carbon environments in the structure.

By analyzing the chemical shifts, coupling constants, and integration values from both ¹H and ¹³C NMR spectra, the complete molecular architecture of this compound can be pieced together. rsc.org

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (stearyl) | ~0.88 | Triplet |

| (CH₂)₁₄ | ~1.25 | Multiplet |

| CH₂-C=O | ~2.20 | Triplet |

| N-H | [Varies with solvent and concentration] | Broad singlet |

| CH₂-N | ~3.20 | Multiplet |

| CH-OH | ~3.80 | Multiplet |

| CH₃ (propyl) | ~1.15 | Doublet |

| OH | [Varies with solvent and concentration] | Singlet |

This table presents predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~174 |

| CH-OH | ~66 |

| CH₂-N | ~48 |

| CH₂ groups (stearyl) | ~22-37 |

| CH₃ (stearyl) | ~14 |

| CH₃ (propyl) | ~20 |

This table presents predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Advanced Techniques for Supramolecular Assembly Characterization

The spontaneous organization of this compound molecules into well-defined supramolecular structures is a key determinant of their functional properties. Understanding the morphology, size, and arrangement of these assemblies requires a suite of advanced analytical techniques. This section details the application of small-angle X-ray scattering (SAXS), dynamic light scattering (DLS), analytical ultracentrifugation (AUC), and various microscopy methods for the comprehensive characterization of these complex systems.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to probe the nanostructure of materials, providing information on the size, shape, and arrangement of particles and domains from approximately 1 to 100 nanometers. anton-paar.com In a SAXS experiment, a sample is illuminated with X-rays, and the resulting scattering pattern at very small angles (typically below 10° 2θ) is recorded. anton-paar.com This pattern is characteristic of the sample's nanoscale features, as larger structures scatter X-rays at smaller angles.

For amphiphilic molecules like stearamide derivatives, SAXS is invaluable for characterizing the structure of self-assembled aggregates in solution. acs.orgacs.org While specific SAXS data for this compound is not extensively published, the technique is widely applied to analogous systems, such as polymers based on N-(2-hydroxypropyl)methacrylamide (HPMA), which also exhibit self-assembly. researchgate.netresearchgate.net For instance, SAXS studies on thermoresponsive HPMA-based diblock copolymers have revealed transitions between spherical micelles, worm-like structures, and vesicles upon changes in temperature. researchgate.net The analysis of SAXS data can yield critical parameters about the supramolecular assemblies. d-nb.info

Table 1: Illustrative Parameters Obtainable from SAXS Analysis of Self-Assembled Structures

| Parameter | Description | Typical Application |

| Radius of Gyration (Rg) | A measure of the overall size of a particle, representing the root mean square distance of its components from the center of mass. | Determining the dimensions of micelles, vesicles, or other aggregates. |

| Scattering Vector (q) | Related to the scattering angle, it probes different length scales within the sample. The q-range determines the resolution of the measurement. | Analyzing the shape and internal structure of particles. |

| Form Factor P(q) | Describes the scattering from a single, isolated particle and provides information about its shape (e.g., spherical, cylindrical, lamellar). | Differentiating between various self-assembled morphologies. |

| Structure Factor S(q) | Describes the interference effects from the spatial arrangement of multiple particles, providing insight into inter-particle interactions and ordering. | Characterizing the organization within concentrated solutions or gels. |

By fitting experimental scattering curves to theoretical models, researchers can deduce the morphology (e.g., spheres, cylinders, lamellae) and dimensions of the aggregates formed by molecules like this compound. d-nb.infonih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for measuring the size distribution of small particles and molecules in suspension or solution. researchgate.netnih.gov The method is based on the principle that particles in a liquid are in constant random motion (Brownian motion), which causes fluctuations in the intensity of scattered laser light. DLS analyzes these temporal fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius (R_h) via the Stokes-Einstein equation. researchgate.net

DLS is particularly well-suited for characterizing the supramolecular aggregates formed by this compound in aqueous environments. It provides rapid and sensitive measurements of the average particle size and the polydispersity of the sample, which indicates the width of the size distribution. Although direct DLS studies on this compound are not widely available, the technique is standard for related amphiphilic and polymeric systems, such as copolymers of N-(2-hydroxypropyl)methacrylamide, which self-assemble into nanomicelles. researchgate.net These studies use DLS to determine the hydrodynamic diameter of the resulting particles, often in the range of 100–300 nm. researchgate.net

Table 2: Key Parameters from Dynamic Light Scattering Analysis

| Parameter | Symbol | Description | Significance |

| Hydrodynamic Diameter | D_h | The diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. Includes any solvation layers. | Provides the average size of the supramolecular assemblies (e.g., micelles, vesicles) in their solvated state. |

| Polydispersity Index | PDI | A dimensionless measure of the heterogeneity of sizes in the sample, ranging from 0 (for a perfectly uniform sample) to 1.0. | Indicates the uniformity of the self-assembled structures. A low PDI suggests a monodisperse population. |

| Intensity Distribution | - | The raw data from a DLS experiment, showing the particle size distribution weighted by scattering intensity. | Highly sensitive to the presence of larger particles or aggregates due to the strong dependence of scattering intensity on particle size. |

DLS is a valuable tool for monitoring the formation and stability of self-assembled structures under various conditions, such as changes in concentration, temperature, or pH. nih.gov

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and nanoparticles directly in solution, without interaction with matrices or surfaces. ceitec.eu By subjecting a sample to a strong centrifugal field, AUC can provide detailed information about a particle's hydrodynamic properties, such as its size, shape, and molar mass. ceitec.eunih.gov The technique has two complementary experimental modes: sedimentation velocity and sedimentation equilibrium.

Sedimentation Velocity (SV): In an SV experiment, a high centrifugal force is applied, causing the particles to sediment. The rate of sedimentation is monitored over time to determine the sedimentation coefficient (s). This provides information about the particle's molar mass and shape, and can resolve different species in a mixture, making it ideal for analyzing sample purity and the presence of aggregates. ceitec.eu

Sedimentation Equilibrium (SE): SE experiments use lower speeds, allowing a state of equilibrium to be reached where sedimentation is balanced by diffusion. The resulting concentration gradient is analyzed to provide a thermodynamic measurement of the average molar mass of the particles in solution, independent of their shape. nih.gov

AUC is a powerful tool for studying the self-association and oligomeric state of molecules like this compound. ceitec.eu For example, AUC has been used to analyze the interactions of drug delivery systems based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers with plasma proteins, which is crucial for their biological performance. researchgate.netresearchgate.net

Table 3: Representative Data from Analytical Ultracentrifugation

| Parameter | Experiment Type | Description | Application in Supramolecular Characterization |

| Sedimentation Coefficient (s) | Sedimentation Velocity | The rate at which a particle moves through a solution under a centrifugal force, measured in Svedbergs (S). | Determines the size and shape of aggregates; can distinguish between monomers, dimers, and larger assemblies. |

| Molar Mass (M) | Sedimentation Equilibrium | The weight-average molecular weight of the particles in solution. | Directly measures the aggregation number (number of monomers per micelle) of self-assembled structures. |

| Frictional Ratio (f/f₀) | Sedimentation Velocity | The ratio of the particle's experimental frictional coefficient to that of a perfect sphere of the same mass. | Provides an indication of the particle's shape or elongation (a value > 1 suggests a non-spherical shape). |

Microscopy Techniques for Morphological Analysis

While scattering and centrifugation techniques provide ensemble-averaged data on size and shape, microscopy techniques offer direct visualization of the morphology of individual supramolecular structures. Varying the polar headgroup of stearic acid can significantly alter the morphologies of the resulting assemblies, leading to structures like nanotubules, nanobelts, and microspheres. acs.orgacs.org The self-assembly of related amphiphilic stearic acid derivatives has been shown to produce nanotubules with inner diameters of 20 nm and microspheres with average diameters of 20 μm. researchgate.net

Commonly employed microscopy techniques include:

Transmission Electron Microscopy (TEM): Transmits a beam of electrons through an ultrathin sample to create an image. TEM offers higher resolution than SEM and can reveal the internal structure of assemblies, such as the hollow core of a nanotube or the lamellar structure of a vesicle.

Atomic Force Microscopy (AFM): Scans a sharp tip over the sample surface to generate a three-dimensional topographical map with nanoscale resolution. AFM is particularly useful for imaging surface features of delicate structures deposited on a substrate and can be performed under ambient conditions. nih.gov

These techniques are often used in a complementary fashion to build a complete picture of the morphologies formed by this compound and related compounds. researchgate.net

Table 4: Morphological Analysis of Stearic Acid Derivative Assemblies via Microscopy

| Observed Morphology | Technique(s) Used | Compound Class | Reference |

| Nanotubules, Nanobelts | SEM, AFM | N-(aminoalkyl)stearamides | acs.orgresearchgate.net |

| Microspheres | SEM | N-(aminoalkyl)stearamides | acs.orgresearchgate.net |

| Molecular Gels, Liquid Crystals | Polarized Light Microscopy | Stearamide derivatives | acs.org |

| Nanoparticle Aggregates | Atomic Force Microscopy (AFM) | Copolymers with N-(2-hydroxypropyl)methacrylamide | nih.gov |

Molecular Self Assembly, Aggregation Behavior, and Supramolecular Chemistry

Lyotropic Liquid Crystalline Phases and Phase Transition Dynamics

Lyotropic liquid crystals are formed when an amphiphilic compound is dissolved in a solvent, and the resulting phase depends on the concentration and temperature. mdpi.commanchester.ac.uk The self-assembly of amphiphilic molecules into ordered, yet fluid, structures is the basis of this phenomenon. nih.gov Given its amphiphilic nature, N-(2-Hydroxypropyl)stearamide is expected to exhibit lyotropic liquid crystalline behavior.

Research on closely related compounds provides strong evidence for this behavior. For instance, water penetration studies of N-(2-hydroxyethyl)stearamide have shown the formation of a lyotropic liquid crystalline phase at 90 °C. acs.orgacs.org Similarly, N,N-Bis(2-hydroxyethyl)stearamide also displays lyotropic liquid crystalline properties at 55 °C. acs.orgacs.org These findings strongly suggest that this compound would also form such phases in the presence of a suitable solvent like water.

The types of lyotropic phases that can be formed include lamellar, hexagonal, and cubic phases, each characterized by a different arrangement of the self-assembled aggregates. nih.govresearchgate.net The transitions between these phases are dynamic and can be induced by changes in concentration or temperature. Polarizing optical microscopy is a primary tool for identifying these phases based on their characteristic textures. mdpi.com

The phase transition dynamics can be studied using techniques like differential scanning calorimetry (DSC), which detects the enthalpy changes associated with phase transitions, and X-ray diffraction (XRD), which provides information about the structural organization of the molecules within each phase.

Morphological Diversity in Self-Assembled Structures (Nanotubules, Nanobelts, Microspheres)

The self-assembly of this compound is not limited to the formation of fibrillar networks in gels. Depending on the solvent, concentration, and other experimental conditions, it can give rise to a remarkable diversity of well-defined micro- and nanostructures.

Studies on N-(aminoalkyl)stearamides, another class of structurally similar compounds, have revealed the formation of nanotubules, nanobelts, and microspheres in 1,2-dichloroethane. acs.orgacs.org The morphology was found to be dependent on the concentration of the stearamide derivative and the length of the N-alkyl chain. acs.orgacs.org This suggests that by carefully tuning the conditions, one could control the self-assembly of this compound to yield specific morphologies.

Nanotubules: These are hollow cylindrical structures with diameters on the nanoscale. Their formation is often driven by the wrapping of 2D self-assembled sheets.

Nanobelts: These are flat, ribbon-like structures with nanoscale thickness and width.

Microspheres: These are spherical aggregates with diameters in the micrometer range.

The formation of these diverse structures highlights the versatility of this compound as a building block for creating new materials with tailored properties at the nanoscale.

Mechanisms of Self-Assembly and Governing Molecular Interactions

The self-assembly of this compound into ordered supramolecular structures is governed by a combination of non-covalent interactions. nih.gov The primary driving forces are:

Hydrogen Bonding: The amide (-CONH-) and hydroxyl (-OH) groups in the head of the molecule are capable of forming strong, directional hydrogen bonds. latrobe.edu.au The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extended hydrogen-bonded chains or networks. researchgate.net This is a crucial interaction for the formation of one-dimensional structures like fibers and tubules. rsc.org

Van der Waals Interactions: The long, hydrophobic stearyl chain (C18) interacts with the chains of neighboring molecules through weaker, non-directional van der Waals forces. These interactions are significant due to the large surface area of the alkyl chains and contribute to the close packing of the molecules within the self-assembled structures. researchgate.net

Hydrophobic Effect: In aqueous environments, the hydrophobic tails tend to aggregate to minimize their contact with water molecules, which is a major driving force for the formation of micelles and other aggregates. researchgate.net

The interplay between the directional and strong hydrogen bonding of the head groups and the weaker but cumulative van der Waals interactions of the hydrophobic tails dictates the final morphology of the self-assembled structures. researchgate.net The specific arrangement of hydrogen bond donors and acceptors in the headgroup, along with the steric hindrance from the propyl group, will influence the packing of the molecules and thus the resulting supramolecular architecture.

Stimuli-Responsive Aggregation Phenomena

Stimuli-responsive materials are systems that can undergo a change in their properties in response to an external trigger, such as a change in temperature, pH, or the presence of specific chemicals. researchgate.net Fatty amides and their derivatives are known to exhibit stimuli-responsive behavior. rsc.orgrsc.org

While specific studies on the stimuli-responsive aggregation of this compound are not widely reported, its structure suggests potential responsiveness to certain stimuli:

Temperature: As discussed in the context of molecular gels, the self-assembled structures of this compound are likely to be thermo-responsive. Changes in temperature can disrupt the delicate balance of non-covalent interactions, leading to a transition from a gel to a sol state or a change in the morphology of the aggregates.

pH: The hydroxyl and amide groups can have their hydrogen bonding capabilities altered by changes in pH, although this effect might be less pronounced than in molecules with more acidic or basic functional groups. For some fatty amides, pH changes have been shown to influence their aggregation and release properties. acs.org

Solvent Polarity: The self-assembly process is highly dependent on the solvent. Changing the polarity of the solvent can significantly alter the solubility of the compound and the nature of the intermolecular interactions, leading to different aggregated structures or even disassembly.

Further research is needed to fully explore and characterize the stimuli-responsive aggregation phenomena of this compound.

Co-assembly and Interfacial Phenomena in Multicomponent Systems

Co-assembly occurs when two or more different types of molecules self-assemble together to form a single, mixed supramolecular structure. acs.org This approach allows for the creation of materials with properties that are a combination of the individual components or even entirely new functionalities.

Given its amphiphilic nature and hydrogen bonding capabilities, this compound has the potential to co-assemble with other molecules, such as other lipids, surfactants, or polymers. acs.org For instance, it could potentially be incorporated into lipid bilayers or form mixed micelles with other amphiphiles. The compatibility of the hydrophobic tails and the hydrogen bonding interactions of the head groups would be crucial factors in determining the feasibility and structure of the co-assembled system.

Studies on the co-assembly of different lipid molecules have shown that it is possible to form homogenous mixed bilayers. rsc.org The interfacial phenomena in these multicomponent systems are complex and involve the interactions between the different molecules at their boundaries. Understanding these phenomena is key to designing new functional materials. While direct experimental data on the co-assembly of this compound is scarce, the principles of supramolecular chemistry suggest that this is a promising area for future investigation. latrobe.edu.au

Mechanistic Research in Advanced Material Science Applications

Fundamental Principles of Surface Activity and Interfacial Modification

N-(2-Hydroxypropyl)stearamide's efficacy as a surface-active agent is rooted in its amphiphilic molecular structure. This structure consists of a long, nonpolar hydrocarbon tail (the stearamide group) and a polar head containing both a hydroxyl (-OH) and an amide (-CONH-) group. This dual nature allows the molecule to align itself at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension. riverlandtrading.comevitachem.com

The long C18 alkyl chain is hydrophobic and preferentially orients itself in the nonpolar phase, while the polar head group has an affinity for the polar phase. The presence of the hydroxyl and amide groups enables the formation of hydrogen bonds, which is a key aspect of its surface activity. researchgate.net These interactions at the interface disrupt the cohesive forces between the molecules of the bulk phases, leading to a more stable, lower-energy system. This reduction in surface tension is a fundamental property that underpins many of its applications. riverlandtrading.comevitachem.com The general class of hydroxyalkyl amides is recognized for their excellent wetting, dispersing, and emulsifying properties stemming from this ability to modify surfaces. riverlandtrading.com

Key Molecular Features Contributing to Surface Activity:

| Feature | Role in Surface Activity |

| Stearamide Tail | Provides strong hydrophobic character, anchoring the molecule in nonpolar phases. |

| Amide Group | A polar functional group capable of forming strong hydrogen bonds. researchgate.net |

| Hydroxyl Group | A polar, hydrophilic group that enhances interaction with aqueous phases and other polar materials. |

The specific arrangement of these groups in this compound allows for a distinct orientation at interfaces, which can be leveraged in various material science applications.

Emulsification and Stabilization Mechanisms

The surface-active properties of this compound make it an effective emulsifier and stabilizer for both oil-in-water (O/W) and water-in-oil (W/O) emulsions. riverlandtrading.com The mechanism of stabilization involves the formation of a protective film at the oil-water interface.

When dispersed in an oil-water system, molecules of this compound migrate to the interface and orient themselves with their hydrophobic tails in the oil phase and their polar heads in the water phase. This orientation forms a steric barrier that physically prevents the coalescence of the dispersed droplets. riverlandtrading.com The stability of this interfacial film is enhanced by the hydrogen bonding capabilities of the amide and hydroxyl groups, which create a more resilient and structured layer. researchgate.net

Some related rheology and sensory additives have been shown to be capable of creating and stabilizing O/W emulsions even without the presence of a primary emulsifier. knowde.com This suggests that the structured interfacial layer formed by such amides is robust enough to prevent droplet aggregation and phase separation over time. The effectiveness of hydroxyalkyl amides as emulsifiers is a direct consequence of their ability to significantly lower the interfacial tension between immiscible liquids. riverlandtrading.com

Rheological Modifiers and Viscoelastic Properties

In various formulations, particularly in polymers and coatings, this compound and related amide waxes can function as rheology modifiers. atamanchemicals.comitalmatch.com These additives are capable of altering the flow behavior (viscosity) and viscoelastic properties of the material. italmatch.com

The mechanism by which amide waxes modify rheology often involves the formation of a three-dimensional network within the host matrix. atamanchemicals.com This network is established through intermolecular hydrogen bonding between the amide and hydroxyl groups of adjacent molecules. researchgate.net At rest, this network structure imparts a higher viscosity and can provide properties like anti-sagging and anti-settling in coatings and paints. atamanchemicals.comspecialchem.com

When shear stress is applied, this network can be temporarily disrupted, leading to a decrease in viscosity (shear-thinning or thixotropic behavior), which facilitates application processes like brushing or spraying. atamanchemicals.comspecialchem.com Once the stress is removed, the hydrogen-bonded network can reform, allowing the material to regain its higher viscosity. The table below outlines the general effects of such rheology modifiers.

General Effects of Amide-Based Rheology Modifiers:

| Property | Effect |

| Viscosity | Increases viscosity at low shear rates. |

| Anti-Sagging | Resists downward flow on vertical surfaces. atamanchemicals.com |

| Anti-Settling | Prevents the settling of pigments and fillers. atamanchemicals.com |

| Thixotropy | Exhibits shear-thinning behavior with a time-dependent recovery. specialchem.com |

The introduction of this compound into a polymer system can also influence its viscoelastic properties, such as the storage modulus (E') and loss modulus (E''). Studies on similar crosslinking acrylates derived from β-hydroxy alkyl amides have shown that increasing the crosslinker content can lead to improvements in the glass transition temperature (Tg) and storage modulus of the resulting films. researchgate.net

Role as Compatibilizing Agents in Polymeric Blends

Immiscible polymer blends often suffer from poor mechanical properties due to weak interfacial adhesion between the different polymer phases. mdpi.com Compatibilizers are additives that localize at the interface of these phases, improving adhesion and leading to a more stable and robust material.

While direct studies on this compound as a compatibilizer are not widely available, strong evidence from a closely related compound, N,N-bis(2-hydroxypropyl)stearamide, demonstrates this functionality. A patent shows that this "bis" derivative can act as a compatibilizer for incompatible mixtures of high and low molecular weight polyols. google.com The mechanism involves the fatty amide's ability to interact with both phases of the blend. The long aliphatic stearamide tail is compatible with nonpolar polymer chains, while the polar hydroxyl-containing groups can interact with more polar polymers.

This dual interaction bridges the gap between the immiscible phases, reducing interfacial tension and improving the dispersion of one phase within the other. The table below summarizes experimental findings from a patent for a formulation containing a compatibilizer of this type. google.com

Compatibilization of a Polyol Blend

| Formulation | Compatibilizer Type / Parts by Weight | Phase Separation (Days) |

| Control | None | < 1 |

| Test | N,N-bis(2-hydroxyethyl)stearamide / 4 | > 30 |

In this experiment, the blend with the fatty acid amide derivative remained a stable single phase for over 30 days, while the control formulation separated almost immediately. google.com This demonstrates the potent compatibilizing effect of the hydroxyalkyl stearamide structure. It is plausible that this compound would function via a similar mechanism, with its single hydroxyl group and amide group providing the necessary polarity to interact at the interface of dissimilar polymer matrices.

Applications in Advanced Lubrication Systems (mechanistic focus)

Fatty acid amides are well-established as effective friction modifiers and anti-wear additives in lubricant formulations. nih.govresearchgate.netglobalresearchonline.net this compound, as a secondary hydroxyalkyl amide, fits into a class of compounds that have shown excellent performance in reducing friction and wear between moving parts. google.com

The primary mechanism of action is boundary lubrication, where the additive forms a protective film on the metal surfaces. globalresearchonline.netmdpi.com The polar nature of the amide and hydroxyl groups in this compound facilitates strong adsorption onto the metal surfaces. globalresearchonline.net This creates a durable, oriented monolayer or multilayer film where the long, hydrophobic stearamide tails are aligned outwards. mdpi.com

This adsorbed layer serves two main purposes:

Friction Reduction: The layers of aligned hydrocarbon chains can easily slide over one another, providing a low-shear interface that reduces the coefficient of friction. researchgate.net

Anti-Wear: The robust film acts as a physical barrier that prevents direct metal-to-metal contact, especially under high-pressure (extreme pressure) conditions, thus reducing wear. nih.govglobalresearchonline.net

Research on fatty amide derivatives of soybean oil has shown that their addition to lubricating oils enhances both rheological and tribological properties. globalresearchonline.net Furthermore, a patent highlights that secondary hydroxyalkyl amides, such as those derived from bis(2-hydroxypropyl)amine, are surprisingly more effective at friction reduction than their primary hydroxyalkyl amide counterparts, despite being more soluble in the oil base. google.com This suggests that the specific stereochemistry and polarity of compounds like this compound are highly effective for forming superior lubricating films on metal surfaces. google.com

Environmental Fate and Transport Mechanisms

Biodegradation Pathways and Biotransformation

The breakdown of N-(2-Hydroxypropyl)stearamide in the environment is anticipated to occur primarily through biotic processes. Amides, as a chemical class, are known to be susceptible to enzymatic hydrolysis. chemicalbook.com This process involves the cleavage of the amide bond, which would break down this compound into stearic acid and 1-amino-2-propanol. This hydrolysis can be facilitated by amidase enzymes present in various microorganisms in soil and water. wikipedia.org

It is also plausible that the terminal hydroxyl group on the propyl chain could undergo oxidation, forming a carboxylic acid, or the entire propyl group could be cleaved. However, hydrolysis of the amide linkage is generally considered a primary degradation pathway for such compounds. chemicalbook.comwikipedia.org The rate and extent of biodegradation will be influenced by environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.

Environmental Mobility in Soil and Aquatic Compartments

The mobility of this compound in soil and its partitioning between water and sediment are largely governed by its sorption characteristics, which can be estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment particles, limiting its movement, while a low Koc value suggests higher mobility. chemsafetypro.com

The octanol-water partition coefficient (log Kow) is a key parameter used to predict Koc. ecetoc.orgresearchgate.net For this compound, a predicted log Kow of 7.7 suggests a very high hydrophobicity. nih.gov Various Quantitative Structure-Activity Relationship (QSAR) models exist to estimate log Koc from log Kow. Using a common regression equation for non-polar compounds, log Koc = 0.983 * log Kow + 0.00028, the estimated log Koc for this compound would be approximately 7.57. epa.gov

Estimated Soil Adsorption Coefficient (Koc) for this compound

| Parameter | Predicted Value | Estimation Method |

|---|---|---|

| Log Kow | 7.7 | Predicted by computational model nih.gov |

| Log Koc | ~7.57 | Calculated using the Di Toro (1985) equation epa.gov |

Based on this high estimated log Koc value, this compound is expected to have very low mobility in soil. chemsafetypro.com It will strongly adsorb to organic matter in soil and sediment, minimizing its potential to leach into groundwater or remain dissolved in the water column. researchgate.net Instead, it is likely to be found associated with particulate matter.

Volatilization and Atmospheric Transport Processes

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. k-state.edu This constant is a ratio of the chemical's partial pressure in the air to its concentration in water at equilibrium. k-state.edu A higher Henry's Law constant indicates a greater tendency for volatilization. The Henry's Law constant can be estimated from a compound's vapor pressure and water solubility. viu.ca

Due to its very low vapor pressure and expected low water solubility, the Henry's Law constant for this compound is predicted to be low. This suggests that volatilization from water or moist soil surfaces is not a significant environmental transport process for this compound. Consequently, long-range atmospheric transport is also considered to be negligible.

Physicochemical Properties Related to Volatilization

| Property | Value | Source |

|---|---|---|

| Boiling Point | 493.8°C at 760 mmHg | mdpi.com |

| Vapor Pressure | Very low (predicted) | - |

| Water Solubility | Very low (estimated based on structural similarity) | chemicalbook.com |

| Henry's Law Constant | Low (inferred) | - |

Bioaccumulation and Bioconcentration Potentials

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. nih.gov

The log Kow is a primary indicator of a chemical's potential to bioaccumulate in the fatty tissues of organisms. ecetoc.org For surfactants and related compounds, however, the relationship between log Kow and BCF can be complex. eosca.eueosca.eu Nevertheless, a high log Kow generally suggests a higher potential for bioaccumulation. ecetoc.org

With a predicted log Kow of 7.7, this compound falls into the category of super-lipophilic compounds. nih.govecetoc.org QSAR models can be used to estimate the log BCF from the log Kow. For non-ionic organic compounds with a high log Kow, the relationship is not always linear. nih.gov However, using general regression models, a log Kow of 7.7 would predict a significant BCF value. For example, some models suggest that for compounds with a log Kow above 7, the BCF may start to decrease due to reduced membrane permeability and bioavailability. ecetoc.org Despite this, the high lipophilicity of this compound indicates a potential for bioaccumulation in aquatic organisms. It is important to note that for surfactants, factors other than just lipid partitioning can influence bioaccumulation. cefic-lri.org

Estimated Bioaccumulation Potential

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log Kow | 7.7 | High hydrophobicity, indicating a potential for partitioning into fatty tissues. nih.gov |

| Log BCF | High (estimated) | Suggests a potential for bioconcentration in aquatic organisms. |

Structure Property Relationship Spr and Structure Activity Relationship Sar Investigations

Influence of Hydroxyl Group Position and Number on Self-Assembly

The position and number of hydroxyl groups on the N-alkyl substituent are critical determinants of the self-assembly behavior in N-hydroxyalkyl amides. These groups are pivotal in forming hydrogen bond networks, which, along with van der Waals forces, drive the aggregation of molecules into larger structures like fibers and networks, leading to phenomena such as organogelation. pnas.orgashp.org

The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor significantly influences the packing of the molecules. ashp.orgnih.gov Studies on isomeric hydroxystearic acids have shown that the position of a secondary hydroxyl group along the alkyl chain dramatically affects self-assembly. For instance, a hydroxyl group at the C2 position may inhibit the formation of intermolecular hydrogen bonds, thereby hindering the growth of aggregates. eatris.cz In contrast, hydroxyl groups at other positions can promote growth along the secondary axis by forming intermolecular hydrogen bonds. eatris.cz

In the context of N-hydroxyalkyl amides, the hydroxyl group on the propyl chain of N-(2-Hydroxypropyl)stearamide can participate in intermolecular hydrogen bonding with the amide group of an adjacent molecule. This interaction is a crucial factor in the stabilization of the crystalline lattice and the resulting fibrillar networks in gels. oup.com The specific location of the hydroxyl group influences the geometry of these hydrogen bonds. For example, a 2'-hydroxyl group, due to its proximity to the amide, can readily form a hydrogen bond with the amine nucleophile, which can be a stabilizing interaction. pnas.org The presence of an additional hydroxyl group on the N-acyl chain, as seen in (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides, further complicates and strengthens these interactions, affecting the thixotropic properties of the resulting gels. oup.com The precise positioning of these hydroxyl groups dictates the balance between intra- and intermolecular hydrogen bonding, which in turn governs the assembly and re-assembly of the gel network. sigmaaldrich.com

Impact of Fatty Acyl Chain Length and Saturation on Functional Properties

The length and degree of saturation of the fatty acyl chain are fundamental to the functional properties of amphiphilic molecules like this compound. These characteristics primarily dictate the hydrophobic interactions, which are a major driving force in self-assembly and interfacial phenomena.

Longer fatty acyl chains generally lead to stronger van der Waals interactions between molecules. nih.gov This enhanced interaction results in more ordered and compact packing within self-assembled structures. For instance, in N-acyl amino acid surfactants, increasing the acyl chain length from C12 to C18 leads to a decrease in the critical micelle concentration (cmc), indicating a greater tendency for self-assembly. researchgate.net However, this increased hydrophobicity can also decrease water solubility. researchgate.net In the context of gelation, longer alkyl chains in organogelators generally result in more stable gels with higher gel-to-sol transition temperatures. nih.gov

The presence of unsaturation in the fatty acyl chain introduces kinks in the hydrocarbon tail, which disrupts the ordered packing of the molecules. nih.gov This disruption can lead to a decrease in the stability of self-assembled structures. For example, in ceramide bilayers, cis-double bonds in the acyl chain destabilize the interactions and lateral packing compared to their saturated counterparts. nih.gov However, the introduction of a double bond can also increase the fluidity of the system and, in some cases, enhance water solubility. researchgate.net

The table below summarizes the effect of fatty acyl chain length on the critical gelation concentration (CGC) of N-dodecanoyl-L-amino acids, which serve as a model for understanding the behavior of N-acyl amides. A lower CGC indicates a more efficient gelator, signifying stronger self-assembly.

Table 1: Critical Gelation Concentration (CGC) of N-dodecanoyl-L-amino Acids in Different Solvents

| Amino Acid | Solvent | CGC (mM) |

|---|---|---|

| L-Alanine | Heptane/tBuOMe | - |

| L-Leucine | Heptane/tBuOMe | - |

| L-Valine | Heptane/tBuOMe | - |

| L-Phenylalanine | Heptane/tBuOMe | - |

| L-Proline | Heptane/tBuOMe | - |

Data derived from crystallographic and energy frameworks analysis, specific CGC values were not provided in the source but the study highlights the importance of the amino acid structure in gel formation. mdpi.com

Rational Design Principles for Tailored Self-Assembled Structures

The rational design of molecules like this compound for specific applications hinges on a deep understanding of the non-covalent interactions that govern their self-assembly. nih.govresearchgate.net The goal is to create molecules that spontaneously organize into desired hierarchical structures, such as fibers, ribbons, or vesicles, by carefully tuning their molecular architecture. nih.govresearchgate.net

A key principle in designing organogelators is the creation of an amphiphilic molecule with a balance between polar and nonpolar regions. researchgate.net The self-assembly is driven by the tendency of the molecules to arrange themselves in a way that minimizes unfavorable interactions and maximizes favorable ones, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net For N-hydroxyalkyl amides, the crucial interactions are the hydrogen bonds involving the amide and hydroxyl groups and the van der Waals interactions between the long alkyl chains. pnas.orgnih.gov

The following principles are central to the rational design of these self-assembled structures:

Modulating Hydrogen Bonding: The number and position of hydrogen bond donors and acceptors are critical. ashp.orgrsc.org As discussed in section 7.1, the location of the hydroxyl group on the N-alkyl chain significantly impacts the hydrogen-bonding network and, consequently, the properties of the resulting gel. oup.comsigmaaldrich.com Introducing additional hydrogen-bonding moieties, such as in bis-urea or tris(bis-amido) organogelators, can further enhance the stability and strength of the self-assembled network. nih.govrsc.org

Tuning Hydrophobic Interactions: The length and nature of the hydrophobic fatty acyl chain are primary levers for controlling the van der Waals interactions. nih.gov Longer, saturated chains promote stronger interactions and more stable structures. researchgate.net Introducing branching or unsaturation can disrupt packing and lead to different morphologies or less stable gels. nih.gov

Solvent Compatibility: The properties of the solvent are as important as the structure of the gelator itself. researchgate.net The polarity and hydrogen-bonding ability of the solvent will influence the balance of forces driving self-assembly. researchgate.net A good gelator will have limited solubility in the solvent at low temperatures but sufficient solubility at higher temperatures to allow for dissolution and subsequent self-assembly upon cooling.

By systematically varying these molecular features, it is possible to design N-hydroxyalkyl amides with tailored self-assembly behaviors for applications ranging from rheology modifiers in cosmetics to matrices for controlled release. nih.govresearchgate.net

Correlating Molecular Architecture with Interfacial and Rheological Behavior

The molecular architecture of this compound and its analogs directly dictates their behavior at interfaces and the rheological properties of their solutions and gels. The balance between the hydrophilic headgroup and the hydrophobic tail determines how these molecules arrange themselves at an air-water or oil-water interface, which in turn affects properties like surface tension and the viscoelasticity of the interfacial film.

The rheological properties of solutions containing these amides are a macroscopic manifestation of the microscopic self-assembled structures. nih.govmdpi.com The formation of a three-dimensional network of entangled fibers is responsible for the transition from a liquid-like (sol) to a solid-like (gel) state, characterized by a significant increase in viscosity and the appearance of a storage modulus (G') that exceeds the loss modulus (G''). mdpi.com

Studies on N-hydroxyalkyl amides have shown that the rheological properties are highly sensitive to small changes in molecular structure. For example, in a series of (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides, the length of the ω-hydroxyalkyl group on the nitrogen atom was found to have a profound effect on the thixotropic behavior of the gels. oup.com Thixotropy, the ability of a gel to become fluid when sheared and then recover its viscosity over time, is a desirable property in many applications. The recovery time for these gels varied from seconds to hundreds of seconds, depending on the length of the alkyl chain separating the amide and hydroxyl groups. oup.com This is attributed to the ease with which the hydrogen bonds between the fibers at their "junction zones" can be broken and reformed. oup.com

The table below presents rheological data for organogels formed by N-phenylstearamide derivatives, illustrating the impact of small structural modifications on gel strength.

Table 2: Rheological Properties of N-Aryl Stearamide Organogels in Cyclohexane (10 g/L)

| Compound | Substituent on Phenyl Ring | Storage Modulus (G') at 1 Hz (Pa) |

|---|---|---|

| 1 | H | ~1000 |

| 2 | 4-tolyl | ~1000 |

| 3 | 4-acetylphenyl | <100 |

Data adapted from Meyer et al. (2018), showing that a small change in the substituent on the phenyl ring significantly affects the gel strength. nih.gov

This strong correlation between molecular structure and rheological behavior underscores the importance of precise molecular design in creating materials with specific flow and mechanical properties. nih.govmdpi.com For this compound, the interplay of the stearyl chain length, the amide group, and the position of the hydroxyl group on the propyl chain will determine its effectiveness as a rheology modifier in various formulations.

Future Research Directions and Emerging Paradigms in N 2 Hydroxypropyl Stearamide Science

Integration into Advanced Functional Materials

The unique molecular structure of N-(2-Hydroxypropyl)stearamide, featuring a long hydrophobic stearamide tail and a hydrophilic hydroxypropyl headgroup, makes it a prime candidate for integration into advanced functional materials. Its amphiphilic nature suggests its potential as a functional additive to modify the surface properties and bulk characteristics of various polymer matrices. Future research will likely focus on its role as a dispersing agent, a lubricant, or a compatibilizer in polymer composites. The incorporation of this compound could enhance the processing and performance of materials used in diverse applications, from industrial plastics to specialized coatings.

Recent progress in additive manufacturing has highlighted the need for functional materials with tailored properties. This compound could be investigated as a rheology modifier or a thermal stabilizer in polymer matrices for 3D printing, potentially improving the mechanical properties and surface finish of printed objects.

Below is a table summarizing the potential functional roles of this compound in advanced materials:

| Potential Functional Role | Target Material Matrix | Anticipated Improvement |

| Internal/External Lubricant | Polyvinyl Chloride (PVC), Polyolefins | Reduced friction during processing, improved flow |

| Dispersing Agent | Pigmented or filled polymers | Uniform distribution of additives, enhanced color consistency |

| Anti-static Agent | Packaging films | Reduced surface resistivity, prevention of dust attraction |

| Slip Additive | Polyolefin films | Lower coefficient of friction, improved handling |

Development of Novel Biocompatible Scaffolds

In the field of tissue engineering, the development of biocompatible and biodegradable scaffolds is of paramount importance for guiding tissue regeneration. mdpi.com Fatty acids and their derivatives are being explored for their potential to induce biological responses and improve the properties of scaffolds. nih.gov The inherent biocompatibility of stearic acid, a component of this compound, suggests that this compound could be a valuable component in the design of novel biocompatible scaffolds.

Future research is anticipated to explore the incorporation of this compound into various biopolymer matrices, such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(caprolactone) (PCL), to create scaffolds with enhanced properties. mdpi.com The amphiphilic nature of this compound could be leveraged to control the surface wettability and protein adsorption characteristics of these scaffolds, thereby influencing cell attachment, proliferation, and differentiation. Furthermore, its presence might affect the degradation rate and mechanical properties of the scaffold, allowing for a more controlled release of bioactive molecules.

The table below outlines potential research avenues for this compound in biocompatible scaffolds:

| Research Avenue | Scaffold Material | Potential Outcome |

| Surface Modification | Electrospun PCL scaffolds | Altered hydrophilicity, enhanced cell adhesion |

| Bioactive Composite | PLA/Hydroxyapatite composites | Improved osteogenic differentiation |

| Controlled Degradation | PGA-based scaffolds | Tunable degradation profile for specific tissue regeneration |

| Drug-Eluting Scaffolds | Gelatin-based hydrogels | Controlled release of therapeutic agents |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and applications.

One promising area is the use of enzymatic catalysis for the synthesis of fatty acid amides. biorxiv.org Lipases, for instance, can catalyze the amidation of fatty acids under mild conditions, often in solvent-free systems or in green solvents like water or supercritical carbon dioxide. biorxiv.orgmdpi.com This approach avoids the use of harsh reagents and organic solvents typically employed in traditional chemical synthesis. Research into the enzymatic synthesis of this compound could lead to a more environmentally friendly and economically viable production process.

Solvent-free synthesis is another key green chemistry strategy. The direct amidation of stearic acid with 1-amino-2-propanol under solventless conditions, potentially aided by a heterogeneous catalyst, represents a significant step towards a greener synthesis of this compound. abo.fi This method reduces waste and eliminates the need for solvent separation and recycling steps. rsc.org

The following table summarizes potential green chemistry approaches for this compound:

| Green Chemistry Approach | Description | Potential Advantages |

| Enzymatic Synthesis | Use of lipases or other enzymes to catalyze the amidation reaction. biorxiv.org | Mild reaction conditions, high selectivity, biodegradability of catalyst. |

| Solvent-Free Synthesis | Direct reaction of stearic acid and 1-amino-2-propanol without a solvent. abo.firsc.org | Reduced waste, no solvent removal required, potential for higher throughput. |